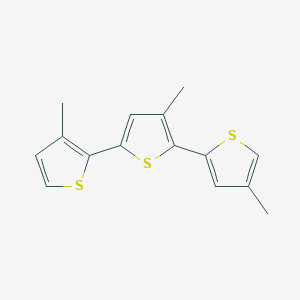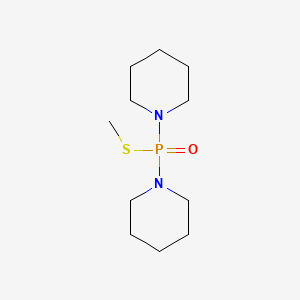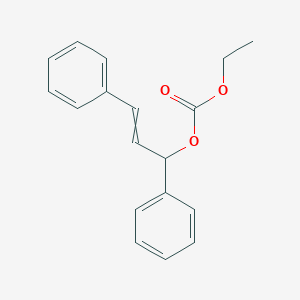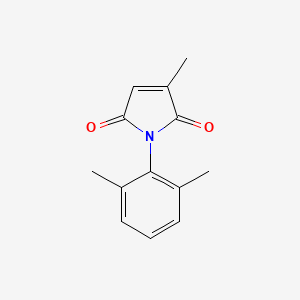
1-Fluoro-4-(4-pentylcyclohexyl)cyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-4-(4-pentylcyclohexyl)cyclohexene is an organic compound that belongs to the class of substituted cyclohexenes This compound is characterized by the presence of a fluorine atom and a pentylcyclohexyl group attached to the cyclohexene ring
Vorbereitungsmethoden
The synthesis of 1-Fluoro-4-(4-pentylcyclohexyl)cyclohexene typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene and 4-pentylcyclohexyl bromide.
Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the substitution process.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
1-Fluoro-4-(4-pentylcyclohexyl)cyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Hydrogenation: The double bond in the cyclohexene ring can be hydrogenated using catalysts like palladium on carbon to form the saturated cyclohexane derivative.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-4-(4-pentylcyclohexyl)cyclohexene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interactions with biological membranes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of advanced materials, including liquid crystals and polymers, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-Fluoro-4-(4-pentylcyclohexyl)cyclohexene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with specific proteins, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-4-(4-pentylcyclohexyl)cyclohexene can be compared with other similar compounds such as:
1-Fluoro-4-(4-isopropylcyclohexyl)cyclohexene: This compound has an isopropyl group instead of a pentyl group, leading to differences in steric and electronic properties.
1-Fluoro-4-(4-methylcyclohexyl)cyclohexene: The presence of a methyl group results in different reactivity and physical properties compared to the pentyl-substituted compound.
1-Fluoro-4-(4-tert-butylcyclohexyl)cyclohexene: The bulky tert-butyl group significantly affects the compound’s conformational stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
119266-76-1 |
|---|---|
Molekularformel |
C17H29F |
Molekulargewicht |
252.4 g/mol |
IUPAC-Name |
1-fluoro-4-(4-pentylcyclohexyl)cyclohexene |
InChI |
InChI=1S/C17H29F/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h12,14-16H,2-11,13H2,1H3 |
InChI-Schlüssel |
WCXILYWKRCISHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(CC1)C2CCC(=CC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


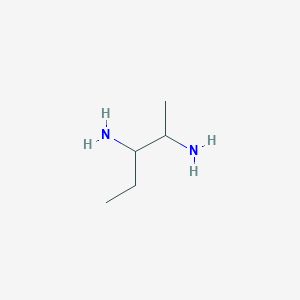
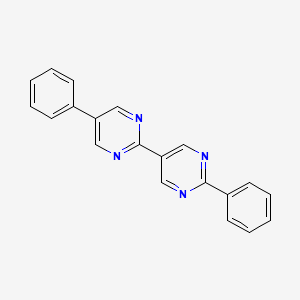
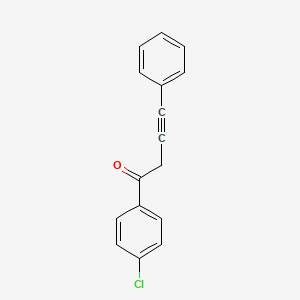

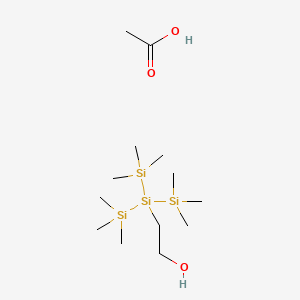
![[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane](/img/structure/B14289046.png)


![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289057.png)

